Product packaging for 2-Chloro-4-(3-fluorophenyl)-1-butene(Cat. No.:CAS No. 731773-04-9)

2-Chloro-4-(3-fluorophenyl)-1-butene

Cat. No.: B1323611
CAS No.: 731773-04-9
M. Wt: 184.64 g/mol
InChI Key: IJSYYLAIUFTVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Halogenated Butene Derivatives in Organic Chemistry

Halogenated butene derivatives are a class of organic compounds characterized by a four-carbon alkene chain bearing at least one halogen atom. The introduction of halogens like chlorine, bromine, or iodine into an alkene framework significantly alters the molecule's electronic properties and reactivity. numberanalytics.com Halogenation is a fundamental process in organic synthesis that involves adding halogen atoms across carbon-carbon double bonds. fiveable.me

These compounds are versatile intermediates in organic synthesis. numberanalytics.com The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles, which allows for substitution reactions. Furthermore, the double bond can undergo a variety of addition reactions. fiveable.meorganicchemistrytutor.com Halogenation reactions, for example, proceed through a cyclic halonium ion intermediate, typically resulting in anti-addition products where the two new bonds are formed on opposite faces of the original double bond. masterorganicchemistry.com

The specific placement of the halogen and the double bond, as seen in butene derivatives, provides pathways for various transformations. For instance, they can be precursors to vicinal dihalides through the addition of halogens across the double bond. masterorganicchemistry.com The reactivity and synthetic utility of these derivatives make them valuable building blocks for constructing more complex molecular architectures.

Significance of Aryl-Substituted Alkenes in Synthetic and Mechanistic Studies

Aryl-substituted alkenes, which contain a carbon-carbon double bond directly or indirectly connected to an aromatic ring, are crucial motifs in a vast range of organic molecules, including pharmaceuticals, natural products, and materials. snnu.edu.cnresearchgate.net Their synthesis and subsequent transformations are cornerstone topics in organic chemistry. snnu.edu.cn These compounds are frequently synthesized via classic reactions like the Wittig reaction, as well as modern transition-metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Stille reactions.

The presence of the aryl group in conjunction with the alkene functionality provides a platform for investigating reaction mechanisms. For example, in palladium-catalyzed reactions, the interplay between oxidative addition, migratory insertion, and reductive elimination can be finely tuned by altering the electronic and steric properties of the aryl substituent. The stereochemistry of the double bond in these molecules is also of significant interest, as the geometric arrangement (E/Z isomerism) can profoundly influence the biological activity and physical properties of the final products. snnu.edu.cnresearchgate.net Consequently, developing stereoselective synthetic methods for aryl-substituted alkenes remains an active area of research. snnu.edu.cn

Furthermore, the alkene portion of these molecules can undergo various functionalization reactions, enabling the rapid assembly of complex structures. The simultaneous installation of two different functional groups across the double bond, known as difunctionalization, is a powerful strategy for increasing molecular complexity from simple starting materials. nih.gov

Specific Research Interest in 2-Chloro-4-(3-fluorophenyl)-1-butene

The specific research interest in this compound stems from its identity as a multifunctional synthetic intermediate. Its structure combines the key reactive features of both a halogenated alkene and an aryl-substituted alkene. The vinyl chloride moiety provides a handle for transition-metal-catalyzed cross-coupling reactions, while the terminal double bond is available for various addition and polymerization reactions.

The 3-fluorophenyl group is another significant feature. The fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. numberanalytics.com The position of the fluorine atom also influences the reactivity of the aromatic ring in electrophilic substitution reactions.

Given these structural attributes, this compound is a valuable precursor for the synthesis of more complex molecules. It can be envisioned as a building block in the preparation of novel organic compounds for materials science or as scaffolds for potential pharmaceutical agents. Its multifaceted reactivity allows for sequential, selective modifications at different points in the molecule, offering a strategic advantage in multistep synthetic campaigns.

Physicochemical Properties of this compound

PropertyValue
CAS Number 731773-04-9 chemicalbook.com
Molecular Formula C10H10ClF nih.gov
Molecular Weight 184.64 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClF B1323611 2-Chloro-4-(3-fluorophenyl)-1-butene CAS No. 731773-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSYYLAIUFTVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641170
Record name 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-04-9
Record name 1-(3-Chloro-3-buten-1-yl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 3 Fluorophenyl 1 Butene

Electrophilic and Nucleophilic Reaction Pathways of Halogenated Butenes

The reactivity of halogenated butenes like 2-Chloro-4-(3-fluorophenyl)-1-butene is characterized by the dual nature of the molecule, possessing both an electron-rich π-system in the alkene and an electrophilic carbon atom bonded to the chlorine. This allows for both electrophilic and nucleophilic attacks, leading to a variety of functionalized products.

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. The regioselectivity of these additions is influenced by the stability of the resulting carbocation intermediate. The presence of the allylic chlorine and the phenyl group can direct the outcome of the reaction. For instance, in the addition of hydrogen halides (HX), the proton (H+) will add to the terminal carbon (C1) to form a more stable secondary carbocation at C2, which is also resonance-stabilized by the adjacent phenyl ring. youtube.com The subsequent attack by the halide ion (X-) on this carbocation leads to the final product.

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Major ProductReaction Conditions
HCl2,2-Dichloro-4-(3-fluorophenyl)butaneAnhydrous, non-polar solvent
HBr2-Bromo-2-chloro-4-(3-fluorophenyl)butaneAnhydrous, non-polar solvent
H₂O/H⁺2-Chloro-4-(3-fluorophenyl)butan-2-olAqueous acid

Note: The data in this table is hypothetical and based on established principles of electrophilic addition reactions.

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms

The chlorine atom in this compound is an allylic halide, which makes it particularly susceptible to nucleophilic substitution reactions via both SN1 and SN2 pathways. libretexts.org The SN1 pathway would proceed through a resonance-stabilized allylic carbocation, which could lead to a mixture of products due to the delocalization of the positive charge. The SN2 pathway would involve a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral. Allylic halides are known to react faster than their saturated counterparts in SN2 reactions. libretexts.org

The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups ortho or para to it, which is not the case here. chemguide.co.uklibretexts.orglibretexts.org Therefore, nucleophilic attack is expected to occur exclusively at the allylic chloride position under typical conditions.

Table 2: Representative Nucleophilic Substitution Reactions of this compound

NucleophileProductPotential Mechanism
OH⁻2-Hydroxy-4-(3-fluorophenyl)-1-buteneSN1/SN2
CN⁻2-Cyano-4-(3-fluorophenyl)-1-buteneSN2
NH₃2-Amino-4-(3-fluorophenyl)-1-buteneSN2

Note: The data in this table is hypothetical and based on established principles of nucleophilic substitution reactions.

Mechanistic Studies of Rearrangement Processes

Allylic systems, such as the one present in this compound, are prone to rearrangement reactions, particularly under conditions that favor carbocation formation (e.g., SN1 conditions). spcmc.ac.inresearchgate.net The intermediate allylic carbocation has two resonance forms, allowing the nucleophile to attack at either C2 or C4. This can lead to the formation of a constitutional isomer of the expected product. masterorganicchemistry.commasterorganicchemistry.com Such rearrangements are a common feature in the reactions of allylic compounds and are a key consideration in synthetic planning. wiley-vch.dersc.orgrsc.org

Oxidation and Reduction Chemistry

The double bond in this compound is the primary site for oxidation and reduction reactions. These transformations can lead to the formation of epoxides, diols, or the corresponding saturated alkane.

Oxidative Transformations to Epoxides and Other Oxygenated Derivatives

The alkene moiety can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction is generally stereospecific. Further hydrolysis of the epoxide can yield a diol. Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and workup. The oxidation of styrenes and related aryl-alkenes has been a subject of significant study. qub.ac.ukrsc.orgacs.orgresearchgate.net

Table 3: Potential Oxidation Products of this compound

Oxidizing AgentMajor Product
m-CPBA2-Chloro-2-( (3-fluorophenyl)methyl)oxirane
OsO₄, then NaHSO₃2-Chloro-4-(3-fluorophenyl)butane-1,2-diol
1. O₃; 2. Zn/H₂O1-Chloro-3-(3-fluorophenyl)propan-1-one

Note: The data in this table is hypothetical and based on established principles of alkene oxidation.

Reduction Reactions to Saturated Analogs

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. pressbooks.publibretexts.org This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂). organic-chemistry.org This process results in the formation of the corresponding saturated chloroalkane, 2-Chloro-4-(3-fluorophenyl)butane. The reduction is generally chemoselective for the alkene, leaving the aromatic ring and the carbon-halogen bonds intact under mild conditions. Alternative methods for alkene reduction that are tolerant of various functional groups have also been developed. dartmouth.eduresearchgate.net

Table 4: Reduction of this compound

ReagentsProduct
H₂, Pd/C2-Chloro-4-(3-fluorophenyl)butane
H₂, PtO₂2-Chloro-4-(3-fluorophenyl)butane

Note: The data in this table is hypothetical and based on established principles of alkene reduction.

Catalytic Transformations Involving Butene Derivatives

The presence of a butene framework in this compound suggests its potential participation in a variety of catalytic transformations, particularly those mediated by transition metals.

Transition Metal-Catalyzed Processes

Transition metal catalysts are pivotal in organic synthesis for their ability to activate otherwise inert C-H and C-C bonds, enabling a wide range of molecular constructions. acs.orgnih.gov For butene derivatives, these processes often exploit the reactivity of the allylic position and the double bond.

Allylic Hydrogen Acidity and Deprotonation Mechanisms

The coordination of an olefin to a transition metal center can significantly alter the molecule's electron density distribution, leading to an increase in the acidity of specific hydrogen atoms. nih.gov In the case of 1-butene (B85601) derivatives like this compound, the hydrogens on the carbon adjacent to the double bond (the allylic position) are particularly affected. nih.govresearchgate.netacs.org

Coordination to a metal can make the allylic hydrogens acidic enough to be removed by a weak base. nih.govresearchgate.net This deprotonation is a key step in initiating various catalytic cycles. acs.orgaalto.fi Density Functional Theory (DFT) studies on 1-butene derivatives have elucidated several factors that govern the ease of this proton abstraction. nih.govresearchgate.netacs.org

Key factors influencing allylic hydrogen acidity upon coordination to a transition metal include:

Identity of the Transition Metal : The effect on the acidity of allylic hydrogens is significantly influenced by the metal itself. For instance, gold(III), a third-row transition metal, has a substantial impact both kinetically and thermodynamically. researchgate.netacs.orgaalto.fi In contrast, the effect is moderate for second-row metals like rhodium(III) and minimal for first-row metals such as cobalt(III). acs.orgaalto.fi

Oxidation State of the Metal : The oxidation state of the metal center is crucial. Higher oxidation states generally lead to greater enhancement of acidity. For example, gold(III) complexes induce a much more profound effect on allylic hydrogen acidity compared to gold(I) complexes. nih.govacs.orgaalto.fi

Nature of Substituents : The electronic properties of substituents on the vinylic carbons (the carbons of the double bond) play a significant role. Electron-withdrawing groups tend to enhance the acidity of the allylic hydrogens. nih.govacs.orgaalto.fi In this compound, the chlorine atom on the double bond and the fluorophenyl group would be expected to influence this property.

The mechanism involves the olefin coordinating to the metal, which polarizes the molecule and localizes a partial positive charge on the β-carbon of the double bond. This electronic pull facilitates the abstraction of a proton from the γ-carbon (the allylic carbon), leading to the formation of a π-allyl intermediate. nih.gov

Ligand Effects on Catalyst Activity and Stereoselectivity

Ligands, the non-reacting molecules or ions bound to the central metal atom in a catalyst, are fundamental in tuning the catalyst's properties and, consequently, the outcome of a reaction. numberanalytics.comchemijournal.com They influence the electronic and steric environment of the metal center, which in turn affects catalyst activity and the stereoselectivity of the transformation. numberanalytics.comresearchgate.net

The primary types of ligand effects are:

Electronic Effects : Ligands modify the electron density at the metal center through σ-donation (donating electron density to the metal) and π-backbonding (accepting electron density from the metal). numberanalytics.com Strong-field ligands, which are strong σ-donors or π-acceptors, create a large energy splitting of the metal's d-orbitals, often resulting in more stable but less reactive low-spin complexes. chemijournal.com Conversely, weak-field ligands lead to more reactive high-spin complexes. chemijournal.com For a reaction involving this compound, the choice of ligands could be used to modulate the reactivity of the metal catalyst towards oxidative addition or other elementary steps.

Steric Effects : The size and shape of ligands create a specific three-dimensional environment around the metal center. This steric hindrance can control which substrate can approach the metal and in what orientation, thereby directing the stereoselectivity of the reaction (e.g., favoring the formation of one enantiomer over another). numberanalytics.com

In asymmetric catalysis, while the chiral ligand is of primary importance, even simple halide ligands can have a dramatic effect on enantioselectivity. researchgate.net A systematic investigation of different ligands would be crucial for developing a selective transformation of this compound. nih.gov

Table 1: Influence of Ligand Properties on Catalyst Performance
Ligand PropertyDescriptionEffect on CatalystPotential Impact on Transformations of this compound
σ-Donation Electron density is donated from the ligand to the metal center through a σ-bond. numberanalytics.comIncreases electron density on the metal, potentially affecting its oxidative state and reactivity.Could influence the rate of catalyst activation or oxidative addition steps.
π-Backbonding Electron density is transferred from the metal to the ligand's π-acceptor orbitals. numberanalytics.comDecreases electron density on the metal, stabilizing lower oxidation states.Can affect the stability of metal-alkene intermediates and influence subsequent reaction steps.
Steric Bulk The physical size of the ligand. numberanalytics.comControls substrate access to the metal center, influencing selectivity (regio- and stereoselectivity).Crucial for achieving enantioselective transformations by creating a chiral pocket around the metal.

Olefin Metathesis Applications

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal carbene complexes. wikipedia.org This reaction, recognized with the 2005 Nobel Prize in Chemistry, offers an efficient route to complex molecules with minimal waste. wikipedia.org Common applications include ring-closing metathesis (RCM) and cross-metathesis (CM).

Given its structure, this compound could potentially be a substrate in cross-metathesis reactions. In a CM reaction, two different alkenes are coupled to form new alkene products. For example, reacting this compound with another olefin using a catalyst like a Grubbs or Schrock catalyst could lead to the synthesis of novel, highly functionalized molecules. wikipedia.orgharvard.edu The success of such a reaction would depend on the catalyst's tolerance to the chloro and fluoro substituents and its ability to differentiate between the two reacting olefins to minimize homodimerization byproducts. The development of catalysts for the metathesis of challenging substrates, including fluoroolefins, is an active area of research. researchgate.net

The generally accepted mechanism, proposed by Chauvin, involves the reaction of the metal carbene catalyst with the olefin to form a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu This intermediate then fragments in a different way to release a new olefin and a new metal carbene, which continues the catalytic cycle. harvard.edu

Free Radical Mechanisms in Halogenated Organic Systems

Free-radical halogenation is a characteristic reaction for alkanes and can also occur with alkenes, typically initiated by UV light or radical initiators. wikipedia.orgsavemyexams.com This type of reaction proceeds via a chain mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.orgsavemyexams.com

Initiation : A weak bond is broken by homolytic cleavage to generate two radicals. For instance, UV radiation can split a chlorine molecule (Cl₂) into two highly reactive chlorine atoms (Cl•). wikipedia.orgsavemyexams.com

Propagation : A radical reacts with a stable molecule to form a new radical and a new stable molecule. This step perpetuates the chain reaction. A chlorine radical could abstract a hydrogen atom from the allylic position of this compound, which is often the most reactive site, or add across the double bond. savemyexams.comucr.edu

Termination : Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. wikipedia.org

For this compound, free-radical reactions could be complex. The presence of the double bond allows for radical addition reactions, while the allylic C-H bonds are susceptible to radical substitution. ucr.edu The relative rates of these competing pathways would depend on the specific reaction conditions and the nature of the radical species involved. Fluorine-containing radicals have unique reactivity profiles, often influenced by their electrophilicity and pyramidal geometry. researchgate.net

Role of Halogen Substituents (Chlorine and Fluorine) on Reactivity and Reaction Selectivity

The presence of both chlorine and fluorine atoms in this compound significantly influences its chemical behavior. These halogens exert strong electronic and steric effects that modulate the reactivity and selectivity of potential reactions.

Electronegativity and Inductive Effects : Fluorine is the most electronegative element, followed by chlorine. britannica.com Both atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbon skeleton. This effect can polarize bonds and influence the acidity of nearby protons. researchgate.net For instance, the fluorine on the phenyl ring affects the electron density of the entire aromatic system, which in turn influences the reactivity of the benzylic C-H bonds. The chlorine atom directly attached to the double bond significantly alters the electronic properties of the alkene, making it more electron-deficient and influencing its susceptibility to nucleophilic or electrophilic attack.

Bond Strengths : The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Cl bond is considerably weaker. britannica.com This difference in bond energy is critical in determining reaction outcomes. For example, under conditions that might cleave a C-Cl bond (e.g., certain transition metal-catalyzed couplings or radical reactions), the C-F bond is likely to remain intact.

Reactivity in Radical Reactions : The reactivity of halogens in free-radical reactions varies dramatically: F₂ > Cl₂ > Br₂ > I₂. wikipedia.org While elemental fluorine reacts explosively, chlorine reactions are more moderate and controllable. wikipedia.org The presence of the halogen substituents in the molecule affects the stability of any radical intermediates that might form.

Leaving Group Ability : In nucleophilic substitution reactions, the ability of a group to depart is crucial. In terms of halide ions, the leaving group ability is typically I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is related to the ability of the larger, more polarizable ions to stabilize the negative charge. stackexchange.com

Table 2: Comparison of Chlorine and Fluorine Substituent Effects
PropertyFluorineChlorineImplication for this compound
Electronegativity Highest (4.0) britannica.comHigh (3.16) britannica.comBoth atoms strongly withdraw electron density via the inductive effect, influencing bond polarity and acidity.
C-X Bond Energy (approx.) ~485 kJ/mol (Strong) britannica.com~340 kJ/mol (Moderate) ucr.eduThe C-F bond is very stable, while the C-Cl bond is more susceptible to cleavage in chemical reactions.
Atomic Radius SmallLarger than FluorineFluorine imposes less steric hindrance than chlorine.
Leaving Group Ability (as X⁻) Poor stackexchange.comFair stackexchange.comThe chloride is a much better leaving group than fluoride (B91410) in nucleophilic substitution reactions.

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 4 3 Fluorophenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-Chloro-4-(3-fluorophenyl)-1-butene.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aromatic protons.

The two terminal vinyl protons (=CH₂) are diastereotopic and would appear as two separate signals, likely doublets of doublets due to geminal coupling to each other and vicinal coupling to the allylic protons. The allylic protons (-CH₂-) adjacent to the phenyl ring would likely appear as a multiplet due to coupling with the vinyl protons. The protons on the 3-fluorophenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum, influenced by both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
=CH₂ (vinyl) 5.0 - 5.5 Doublet of Doublets (dd)
-CH₂- (allylic) 2.8 - 3.2 Multiplet (m)

Note: These are predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkane, alkene, aromatic). libretexts.org A proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to each carbon atom in the molecule, assuming no accidental overlap.

The chemical shifts for sp² hybridized carbons in the double bond and the aromatic ring would appear downfield (110-150 ppm), while the sp³ hybridized allylic carbon would appear more upfield. docbrown.info The carbon atom attached to the chlorine (C2) and the carbons of the fluorophenyl ring would have their chemical shifts significantly influenced by the electronegativity of the attached halogens. oregonstate.edu Specifically, the carbons bonded to fluorine will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (=CH₂) ~115
C2 (-C(Cl)=) ~140
C3 (-CH₂-) ~40
C4 (-CH₂-) ~35

Note: These are predicted values and require experimental verification.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would be expected to show a single multiplet. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the phenyl ring (³JHF and ⁴JHF). wikipedia.org Running the experiment with proton decoupling (¹⁹F{¹H}) would cause this multiplet to collapse into a singlet, confirming the couplings are to protons.

To confirm the proposed structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional (2D) NMR experiments would be necessary. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. longdom.org It would show correlations between the vinyl protons and the allylic protons, as well as between the different protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity between quaternary carbons (like C2 and the aromatic carbons C1' and C3') and nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ipb.pt It would be critical for determining the preferred conformation of the butene chain relative to the phenyl ring.

Analysis of coupling constants from a high-resolution ¹H NMR spectrum, aided by these 2D techniques, provides detailed information about the dihedral angles between coupled protons, which is essential for conformational analysis. ipb.pt

In situ NMR spectroscopy is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time directly within the NMR tube. nih.gov This technique allows for the observation of reactant consumption, product formation, and the appearance of any transient intermediates or byproducts. beilstein-journals.org

To study the synthesis of this compound, a reaction mixture could be monitored by acquiring NMR spectra at regular intervals. cardiff.ac.uk By tracking the integration of specific signals corresponding to starting materials and the product, detailed kinetic profiles can be generated. beilstein-journals.org This data provides valuable mechanistic insights, helps to optimize reaction conditions (temperature, catalyst loading, reaction time), and ensures the development of a robust synthetic process. rsc.org The presence of the fluorine atom provides a unique spectroscopic handle, allowing for reaction monitoring by ¹⁹F NMR in addition to ¹H NMR. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR and Raman spectra would provide complementary information. The key functional groups would give rise to characteristic absorption or scattering bands. The C=C double bond stretch of the butene group would be a prominent feature. The spectra would also show various C-H stretching and bending vibrations for both the alkene and aromatic parts of the molecule. The vibrations associated with the carbon-chlorine and carbon-fluorine bonds are also expected in the fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
=C-H (vinyl) Stretch 3050 - 3150
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=C (alkene) Stretch 1640 - 1680
C=C (aromatic) Stretch 1450 - 1600
C-F (aryl) Stretch 1100 - 1300
C-Cl Stretch 600 - 800

Note: These are predicted frequency ranges. The exact position and intensity of the bands must be determined experimentally.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule. For this compound, the FT-IR spectrum would reveal key absorptions corresponding to its distinct structural components: the vinyl group, the chloroalkene moiety, the fluorophenyl ring, and the aliphatic chain.

The spectrum is anticipated to show characteristic stretching and bending vibrations. The C=C stretching of the butene double bond would appear in the 1650-1600 cm⁻¹ region. The =C-H stretching of the vinyl group would be observed above 3000 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H stretching vibrations around 3100-3000 cm⁻¹. The C-F bond, a key feature, would exhibit a strong absorption in the 1250-1000 cm⁻¹ region. The C-Cl bond typically shows a strong band in the 850-550 cm⁻¹ range. nih.govresearchgate.net

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3080 C-H Stretch Vinyl (=CH₂)
~3050 C-H Stretch Aromatic (C₆H₄)
~2960 C-H Stretch Aliphatic (-CH₂-)
~1645 C=C Stretch Alkene
~1580, 1480 C=C Stretch Aromatic Ring
~1440 C-H Bend Aliphatic (-CH₂-)
~1220 C-F Stretch Fluoroaromatic
~990, 910 C-H Bend Vinyl (=CH₂)
~780 C-Cl Stretch Chloroalkene

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing molecular vibrations. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in an IR spectrum, produce strong signals in a Raman spectrum.

For this compound, the symmetric C=C stretching of the butene and the aromatic ring are expected to yield strong Raman signals. The C-Cl and C-F bonds also have characteristic Raman shifts. Analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule. nih.govlibretexts.orgnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in both FT-IR and Raman spectra. nih.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3080 C-H Stretch Vinyl (=CH₂)
~3055 C-H Stretch Aromatic (C₆H₄)
~1645 C=C Stretch Alkene (strong intensity)
~1600 C=C Stretch Aromatic Ring (strong intensity)
~1220 C-F Stretch Fluoroaromatic
~1000 Ring Breathing Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The structure of this compound contains a fluorophenyl group, which is a chromophore that absorbs UV radiation.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. libretexts.org The presence of the conjugated system, although limited, involving the double bond and the phenyl ring, influences the wavelength of maximum absorption (λmax). Substituents on the benzene (B151609) ring, such as the fluorine and the butenyl chloride group, can cause shifts in the absorption bands (bathochromic or hypsochromic shifts). For instance, the π → π* transition in 1,3-butadiene (B125203) occurs at a λmax of 217 nm. libretexts.org The fluorophenyl group in the target molecule is expected to show strong absorption in the UV region, likely below 300 nm.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Chromophore
π → π* ~250-270 3-Fluorophenyl group

X-ray Diffraction Analysis for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. mdpi.com To perform this analysis, a suitable single crystal of this compound would need to be grown.

The analysis would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For example, it would precisely define the E/Z configuration around the double bond if applicable, and the conformation of the butenyl side chain relative to the fluorophenyl ring. nih.govnih.gov The crystal packing would reveal intermolecular interactions, such as C-H···F or C-H···Cl hydrogen bonds, which influence the physical properties of the solid. nih.govresearchgate.net Data obtained from XRD is typically presented in a crystallographic information file (CIF).

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.0 - 10.0
b (Å) 10.0 - 20.0
c (Å) 8.0 - 15.0
β (°) 90 - 110
Volume (ų) 800 - 1500
Z (molecules/unit cell) 4

Note: This data is hypothetical and represents typical values for similar organic molecules. mdpi.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Supercritical Fluid Chromatography (SFC) for Enantioseparation of Related Chiral Compounds

This compound is a chiral molecule due to the stereocenter at the C2 position. The separation of its enantiomers is crucial for applications where stereochemistry is important. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results compared to traditional high-performance liquid chromatography (HPLC). chromatographytoday.comchromatographyonline.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with an alcohol modifier like methanol. chromatographytoday.com The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being the most common and effective for a wide range of compounds. chromatographyonline.comresearchgate.net The selection of the appropriate CSP and the optimization of mobile phase composition are key to achieving good enantiomeric resolution. The presence of fluorine in the molecule can sometimes enhance chiral recognition on specific fluorinated or halogenated CSPs. chromatographytoday.com

Table 5: Typical SFC Parameters for Chiral Separation of Related Compounds

Parameter Condition
Column Chiralpak® IA, IB, IC or Chiralcel® OD, OJ
Mobile Phase CO₂ / Methanol (gradient or isocratic)
Flow Rate 2-4 mL/min
Back Pressure 100-150 bar
Column Temperature 35-40 °C

This screening approach allows for the rapid identification of suitable conditions for the analytical and preparative-scale separation of the enantiomers of chiral compounds like this compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Fluorophenyl 1 Butene

Mechanistic Modeling and Transition State Characterization

A search for studies on the reaction mechanisms involving 2-Chloro-4-(3-fluorophenyl)-1-butene, including the characterization of its transition states, yielded no specific results. Such studies are essential for understanding the kinetics and pathways of its chemical reactions. nih.govresearchgate.net

While computational studies exist for structurally related molecules, such as other fluorophenyl or chlorophenyl derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. Generating an article without specific, verifiable data would lead to speculation and scientific inaccuracy.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. For allylic halides like this compound, nucleophilic substitution reactions are of particular interest. These can proceed through either an S_N2 or an S_N2' mechanism. Density Functional Theory (DFT) calculations are commonly employed to model these reaction pathways.

The presence of substituents on the butene chain and the phenyl ring in this compound would significantly modulate the energy barriers of such reactions. The electron-withdrawing nature of the chloro and fluoro substituents would influence the charge distribution in the transition state, thereby altering the activation energy.

To illustrate the type of data generated in such computational studies, the following table presents representative calculated activation enthalpies for the S_N2 identity reaction of chloride with various primary alkyl chlorides.

SubstrateCalculated Activation Enthalpy (ΔH‡) (kcal/mol)
Propyl chloride25.5
Allyl chloride20.0
Benzyl chloride18.1

This data is illustrative and based on computational studies of related allylic systems. acs.org

Simulation of Allylic Hydrogen Acidity in Coordinated Systems

The acidity of the allylic hydrogens in this compound is a key factor in its potential reactivity, particularly in the presence of transition metal catalysts. Coordination of the alkene to a metal center can significantly enhance the acidity of these protons, facilitating deprotonation and subsequent functionalization.

Computational studies have explored the allylic hydrogen acidity of 1-butene (B85601) derivatives coordinated to transition metals, providing a framework for understanding the behavior of this compound. These studies, often employing DFT, investigate how various factors, including the electronic nature of substituents on the vinylic carbons, influence the ease of allylic proton abstraction.

Research has shown that electron-withdrawing substituents on the vinylic carbons generally enhance the acidity of the allylic hydrogens. In the case of this compound, the chlorine atom at the 2-position acts as an electron-withdrawing group, which would be expected to increase the acidity of the allylic hydrogens at the 4-position upon coordination to a transition metal. The 3-fluorophenyl group at the 4-position would also exert an inductive electron-withdrawing effect, further contributing to this enhanced acidity.

The magnitude of this effect is also dependent on the nature of the transition metal and its oxidation state. For example, gold(III) has been shown to have a substantial impact on increasing the acidity of allylic hydrogens, while the effect is more moderate for rhodium(III) and minimal for cobalt(III).

Characterization of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. For this compound, a variety of non-covalent interactions are possible, including hydrogen bonds, halogen bonds, and π-interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice.

These analyses typically generate two-dimensional fingerprint plots that summarize the intermolecular contacts. The following table illustrates the percentage contributions of various interactions for a representative chloro-fluoro-substituted organic molecule, demonstrating how Hirshfeld analysis quantifies these interactions.

Interaction TypePercentage Contribution to Hirshfeld Surface
Cl···H/H···Cl13.8%
C···C12.7%
Cl···Cl12.4%
F···H/H···F10.2%
H···H10.1%
C···H/H···C8.3%

This data is for a representative molecule, (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, and is used here for illustrative purposes. najah.edu

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

For this compound, DFT calculations could provide a theoretical ¹H and ¹³C NMR spectrum. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. While no specific predicted spectra for this molecule are published, the general methodology is well-established.

Similarly, the vibrational frequencies of this compound can be computed to generate theoretical IR and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. The following table provides an example of calculated and experimental vibrational frequencies for a related molecule, 1-chloroethyl benzene (B151609), illustrating the typical agreement between theory and experiment.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP)Experimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)
C-H stretch (phenyl)3066 - 31033090, 30683064
C-H stretch (methyl)2936 - 302229292930
C=C stretch (phenyl)1330 - 15981494, 14551607
C-Cl stretch628617619

This data is for 1-chloroethyl benzene and serves as an illustrative example of the application of computational spectroscopy.

Theoretical Assessment of Substituent Effects on Molecular Properties and Reactivity

The presence of the chloro and fluoro substituents, as well as the phenyl group, in this compound has a profound impact on its molecular properties and reactivity. Theoretical studies allow for a systematic investigation of these substituent effects.

The chlorine atom at the 2-position and the fluorine atom on the phenyl ring are both electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect influences the electron density distribution throughout the molecule. The fluorine atom can also participate in resonance, donating electron density to the aromatic ring (+R effect), although its inductive effect is generally considered to be dominant. openstax.org

These electronic effects have several consequences for the reactivity of this compound:

Allylic Reactivity: The electron-withdrawing nature of the substituents can influence the stability of carbocationic intermediates or the charge distribution in transition states of nucleophilic substitution reactions. Theoretical studies have shown that electron-withdrawing groups generally lower the energy barriers for ionic S_N2 reactions of allylic systems. nih.gov

Alkene Reactivity: The electronic properties of the substituents will affect the nucleophilicity of the double bond, influencing its reactivity towards electrophiles.

Environmental Transformation and Fate of Halogenated Butenes Academic Aspects Only

Investigation of Degradation Pathways in Environmental Systems (e.g., Biodegradation, Photodegradation)

Biodegradation:

Chlorinated Butene Moiety: Research on chlorinated butenes indicates that they can undergo reductive dechlorination under anaerobic conditions. In this process, the chlorine atom is removed and replaced by a hydrogen atom. For instance, studies on similar chlorinated alkenes have shown that microorganisms can utilize these compounds as electron acceptors, leading to the formation of less chlorinated or non-chlorinated intermediates. A common intermediate in the degradation of chlorinated butenes is 1,3-butadiene (B125203), which is then susceptible to further microbial degradation under both aerobic and anaerobic conditions. The butene structure can be activated through pathways involving monooxygenase enzymes, leading to mineralization.

Fluorinated Phenyl Moiety: The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds generally resistant to microbial degradation. mdpi.com However, biodegradation is not impossible. Under certain anaerobic conditions, such as denitrifying or methanogenic environments, defluorination of some fluorinated aromatics has been observed. scispace.com Aerobic degradation, when it occurs, is often initiated by powerful oxidizing enzymes like dioxygenases, which can hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism. The process often requires metabolic activation of other parts of the molecule to facilitate the cleavage of the C-F bond. mdpi.comnih.gov It is suggested that for polyfluorinated compounds, the initial attack by microorganisms is more likely to occur at non-fluorinated parts of the molecule. mdpi.com

Photodegradation:

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation pathway for halogenated compounds in aquatic environments and the atmosphere.

Direct and Indirect Photolysis: Halogenated organic compounds can undergo direct photolysis by absorbing solar radiation, which can lead to the cleavage of carbon-halogen bonds. The C-Cl bond is generally more susceptible to photolysis than the C-F bond. Indirect photolysis can also occur, mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH) and hydrated electrons (e-aq). mdpi.com

Influence of Halogenation: The presence and type of halogens influence the rate and products of photodegradation. For fluorinated aromatic compounds, photolysis can lead to the formation of fluoride (B91410) ions as the C-F bond is broken. nih.gov The specific placement of the fluorine atom on the aromatic ring can affect the reaction rate and the types of byproducts formed. nih.gov For chlorinated alkenes, photodegradation can proceed through various reaction pathways, including oxidation by hydroxyl radicals, leading to a variety of smaller, often oxygenated, transformation products. eeer.org

Based on analogous compounds, the photodegradation of 2-Chloro-4-(3-fluorophenyl)-1-butene would likely involve initial cleavage of the weaker C-Cl bond, followed by reactions involving the double bond and potential slower degradation of the fluorinated aromatic ring.

Identification and Characterization of Environmental Transformation Products

The degradation of this compound is expected to produce a series of transformation products, the nature of which depends on the dominant degradation pathway.

Biodegradation Products:

Under anaerobic conditions, the initial transformation product would likely result from reductive dechlorination.

Initial Compound Potential Biodegradation Pathway Anticipated Primary Intermediate Further Degradation Products
This compoundReductive Dechlorination (Anaerobic)4-(3-fluorophenyl)-1-butenePhenylacetic acid derivatives, Benzoic acid derivatives, Carbon dioxide
This compoundOxidative Degradation (Aerobic)Epoxides, DihydrodiolsRing cleavage products (e.g., catechols), Organic acids

Interactive Data Table: Hypothetical Biodegradation Products

Subsequent aerobic degradation of the butene chain could lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. The fluorinated aromatic ring is likely to be more persistent, but could eventually be hydroxylated to form fluorinated phenols or catechols, which could then undergo ring cleavage.

Photodegradation Products:

Photodegradation in aqueous environments could lead to a different suite of transformation products.

Initial Compound Potential Photodegradation Pathway Anticipated Primary Transformation Products Potential Secondary Products
This compoundDirect Photolysis (UV)4-(3-fluorophenyl)-1-buten-2-yl radical, Chloride ionHydroxylated derivatives, Isomerization products
This compoundIndirect Photolysis (•OH radical attack)Hydroxylated and oxygenated derivatives of the butene chain and aromatic ringFluoride ion, Smaller organic acids, Carbon dioxide
This compoundIndirect Photolysis (e-aq attack)Dechlorinated radical anion4-(3-fluorophenyl)-1-butene, Chloride ion

Interactive Data Table: Hypothetical Photodegradation Products

The attack by hydroxyl radicals can lead to the addition of hydroxyl groups to the double bond or the aromatic ring, forming various hydroxylated intermediates. Prolonged exposure to sunlight and reactive oxygen species would likely lead to the eventual mineralization of the organic structure to carbon dioxide, water, and inorganic halides (chloride and fluoride). nih.gov Studies on fluorinated pesticides have shown that while some photolytic pathways lead to complete defluorination, others can result in the formation of stable fluorinated byproducts like trifluoroacetic acid, depending on the initial structure. nih.gov

Future Research Directions and Potential Academic Applications of 2 Chloro 4 3 Fluorophenyl 1 Butene

Advancements in Stereocontrolled Synthesis Methodologies

The presence of a stereocenter at the chlorine-bearing carbon atom of 2-Chloro-4-(3-fluorophenyl)-1-butene makes the development of stereocontrolled synthetic methodologies a paramount area of future research. The ability to selectively synthesize either the (R)- or (S)-enantiomer would be crucial for its application in asymmetric synthesis and for investigating the stereochemical outcomes of its subsequent reactions.

Future investigations are anticipated to focus on asymmetric catalytic methods to access enantiomerically enriched forms of this compound. Drawing parallels from existing research on other allylic chlorides, rhodium-catalyzed asymmetric allylic arylation could be explored. acs.orgnih.gov Such a kinetic resolution process could provide both the enantioenriched allylic chloride and a valuable cross-coupled product. acs.orgnih.gov

Furthermore, the development of novel chiral catalysts, potentially based on transition metals like ruthenium or palladium, could enable the direct asymmetric synthesis from prochiral precursors. nih.govscispace.com Research in this area would not only provide access to optically active this compound but also contribute to the broader field of asymmetric catalysis by expanding the scope of substrates for known methods or prompting the design of new catalytic systems.

Exploration of Novel Reactivity and Catalytic Applications

The dual reactivity of the allylic chloride and the vinyl group in this compound opens avenues for exploring novel chemical transformations and catalytic applications. Future research will likely concentrate on leveraging these functional groups in innovative ways.

Cross-Coupling Reactions: The allylic chloride moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Future studies could investigate Suzuki, Stille, and Sonogashira couplings to introduce a wide variety of substituents at the 2-position. mdpi.comrsc.org The development of highly active and ligand-free palladium or nickel catalyst systems for these transformations would be a significant advancement, particularly for reactions involving the less reactive chloro-group. thieme-connect.comacs.org The fluorinated phenyl ring may influence the reactivity and selectivity of these coupling reactions, a subject worthy of detailed investigation.

Catalytic Functionalization: The terminal alkene offers a site for various catalytic functionalization reactions. Future work could explore hydrofluorination, hydroamination, and other hydrofunctionalization reactions to introduce additional functionality. chinesechemsoc.org Moreover, the development of catalytic methods for the diastereo- and enantioselective fluoroamination of the alkene would provide access to novel fluorinated amino compounds. nih.gov The interplay between the existing fluorine substituent on the phenyl ring and the newly introduced fluorine atom could lead to interesting electronic and conformational effects.

Integration of Advanced Computational Approaches for Predictive Organic Chemistry

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a crucial role in elucidating the reactivity and reaction mechanisms of this compound. Future academic applications in this domain will likely focus on several key areas.

Reaction Mechanism and Selectivity Prediction: DFT studies can be employed to model the transition states of potential reactions, such as nucleophilic substitution at the allylic chloride or electrophilic addition to the double bond. nih.govresearchgate.net This would allow for the prediction of regio- and stereoselectivity under various reaction conditions and with different reagents. nih.gov For instance, computational analysis could help in understanding the factors that govern whether a reaction proceeds via an S_N2 or S_N2' pathway.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for transformations involving this compound. By simulating the interaction of the substrate with different metal-ligand complexes, researchers can predict which catalysts are likely to be most effective and selective for a desired transformation. researchgate.net This in silico approach can significantly accelerate the discovery of new catalytic systems.

Reactivity Analysis: DFT calculations can provide insights into the electronic properties of the molecule, such as the charge distribution and frontier molecular orbital energies. nih.govresearchgate.netresearchgate.netmdpi.com This information is invaluable for understanding the intrinsic reactivity of the allylic chloride and the vinyl group, and how the fluorophenyl substituent modulates this reactivity. Such studies can help in predicting the outcomes of reactions with various electrophiles and nucleophiles. nih.govnih.gov

Utilization as a Versatile Building Block for Diverse Molecular Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of complex organic molecules. Its academic applications in this context are expected to be broad and impactful.

Synthesis of Heterocyclic Compounds: The reactive nature of the allylic chloride and the potential for functionalization of the double bond make this compound a promising precursor for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles. organic-chemistry.orgnih.govnih.gov For example, reaction with appropriate binucleophiles could lead to the formation of substituted pyrrolidines, piperidines, or other heterocyclic systems.

Access to Fluorinated Analogues of Bioactive Molecules: The presence of the 3-fluorophenyl group is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of drug candidates. alfa-chemistry.comnih.govnih.govenamine.net Future research could focus on using this compound as a starting material for the total synthesis of fluorinated analogues of natural products or known bioactive compounds. rsc.org

Development of Novel Fluorinated Materials: The vinyl group allows for the potential polymerization of this compound, leading to novel fluorinated polymers with potentially interesting material properties. The incorporation of the fluorophenyl moiety could impart unique thermal, optical, or electronic characteristics to the resulting polymer. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(3-fluorophenyl)-1-butene, and how can reaction conditions be systematically optimized?

  • Methodology : Start with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated alkenes and fluorophenyl boronic acids. Use Design of Experiments (DoE) to vary parameters like temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF). Monitor yield via GC-MS and purity via HPLC .
  • Key considerations : Side reactions (e.g., dehalogenation or over-alkylation) may occur under high temperatures; optimize quenching protocols to minimize byproducts.

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and coupling patterns.
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond lengths (if crystalline derivatives are accessible) .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS).

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Follow OSHA HCS guidelines:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in sealed containers away from oxidizing agents.
  • Monitor for delayed toxicity symptoms (e.g., respiratory irritation) and ensure medical observation for 48 hours post-exposure .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

  • Methodology :

  • Employ chiral ligands (e.g., BINAP) in asymmetric catalysis to induce enantioselectivity.
  • Use computational chemistry (DFT calculations) to predict transition-state energies and optimize ligand-substrate interactions .
  • Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD).

Q. What strategies resolve contradictions in reported reactivity data for halogenated alkenes like this compound?

  • Methodology :

  • Conduct comparative studies under standardized conditions (solvent, catalyst, temperature).
  • Analyze competing reaction pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling (18O^{18}\text{O}, 2H^{2}\text{H}) .
  • Publish negative results to clarify irreproducible data.

Q. How can this compound be utilized as a building block in medicinal chemistry?

  • Methodology :

  • Functionalize the alkene via Heck coupling or epoxidation to generate bioactive intermediates (e.g., kinase inhibitors or antifungal agents).
  • Screen derivatives against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or fluorescence polarization assays .
  • Assess pharmacokinetics (e.g., LogP, metabolic stability) via in vitro microsomal assays.

Q. What advanced techniques quantify the environmental persistence of this compound?

  • Methodology :

  • Perform OECD 301F biodegradation tests under aerobic/anaerobic conditions.
  • Measure half-life in soil/water matrices using LC-MS/MS and 14C^{14}\text{C}-labeling to track mineralization .
  • Model ecological risks using QSAR (Quantitative Structure-Activity Relationship) tools.

Data Contradiction Analysis Framework

  • Case Example : Discrepancies in reported yields for Suzuki-Miyaura couplings.
    • Root cause : Variability in catalyst purity or moisture content in solvents.
    • Resolution :

Replicate reactions using rigorously dried solvents and freshly distilled reagents.

Characterize catalyst batches via XPS (X-ray photoelectron spectroscopy) to confirm oxidation state .

Use in situ IR spectroscopy to monitor intermediate formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.